1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H12N8OS and its molecular weight is 328.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-Inflammatory Properties
- Compounds related to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide have shown potential in anticancer and anti-inflammatory applications. For instance, novel pyrazolopyrimidines derivatives were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Antimicrobial and Antitubercular Activities
- Similar compounds have been studied for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains. For example, a series of pyrimidine clubbed with thiazolidinone showed promising results against microbial strains, including antibacterial and antitubercular activities (Verma & Verma, 2022).
Anti-Allergy and Antimicrobial Activities
- Derivatives of this compound class have also been investigated for their anti-allergy properties. A series of thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives showed significant anti-allergic activities (Suzuki et al., 1992). Additionally, new nitrogen heterocyclic systems bearing 1, 2, 4-Tiazine moiety have been synthesized and evaluated for antimicrobial activity (Abdel-Monem, 2012).
Analgesic Agents
- Compounds within this chemical family have also been developed as analgesic agents. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant analgesic activity (Abu‐Hashem et al., 2020).
Insecticidal Agents
- Some derivatives have been studied for their potential as insecticidal agents. A series of biologically active heterocyclic compounds, including triazolo[1,5-a]pyrimidine, showed potent toxic effects against the cotton leafworm, indicating their potential as insecticides (Soliman et al., 2020).
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8OS/c22-12(19-13-15-1-2-23-13)9-4-20(5-9)10-3-11(17-7-16-10)21-8-14-6-18-21/h1-3,6-9H,4-5H2,(H,15,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNXWCIABAARFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.